

Application Notes and Protocols for Ncs-MP-noda Based PET Imaging Studies

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Compound of Interest

Compound Name: Ncs-MP-noda

Cat. No.: B15602940

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental design of Positron Emission Tomography (PET) imaging studies using the bifunctional chelator **Ncs-MP-noda**. This document outlines the necessary protocols for conjugation, radiolabeling, quality control, and in vitro and in vivo evaluations of **Ncs-MP-noda**-based radiopharmaceuticals.

Introduction to Ncs-MP-noda for PET Imaging

Ncs-MP-noda (1,4,7-triazacyclononane-1,4-diacetate-7-(p-isothiocyanatobenzyl)-N-methyl-p-aminobenzyl) is a versatile bifunctional chelator designed for the stable coordination of radionuclides for PET imaging. Its isothiocyanate (-NCS) group allows for covalent conjugation to primary amines on biomolecules such as peptides and antibodies. A key feature of **Ncs-MP-noda** is its ability to be radiolabeled with Fluorine-18 via an aluminum fluoride ($[^{18}\text{F}]\text{AlF}$) complex, offering a convenient and efficient aqueous labeling method. This approach avoids the often harsh conditions required for direct radiofluorination, making it suitable for sensitive biomolecules.

The general workflow for developing an **Ncs-MP-noda** based PET tracer involves the conjugation of **Ncs-MP-noda** to a targeting molecule, followed by radiolabeling with $[^{18}\text{F}]\text{AlF}$, purification, and subsequent in vitro and in vivo evaluation.

Experimental Protocols

Conjugation of Ncs-MP-noda to Peptides and Antibodies

Objective: To covalently link the **Ncs-MP-noda** chelator to a targeting biomolecule (e.g., a peptide containing a lysine residue or an antibody).

Materials:

- **Ncs-MP-noda**
- Targeting peptide or antibody
- Conjugation Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5-9.0
- DMSO (anhydrous)
- PD-10 desalting columns or equivalent size-exclusion chromatography (SEC) system
- Lyophilizer (optional)

Protocol for Peptide Conjugation:

- Dissolve the targeting peptide in the conjugation buffer to a final concentration of 1-5 mg/mL.
- Dissolve **Ncs-MP-noda** in DMSO to a concentration of 10 mg/mL.
- Add a 2-5 molar excess of the **Ncs-MP-noda** solution to the peptide solution. The final DMSO concentration should not exceed 10% (v/v).
- Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.
- Purify the **Ncs-MP-noda**-peptide conjugate using a PD-10 desalting column or SEC, eluting with deionized water or a suitable buffer (e.g., 0.1 M ammonium acetate).
- Collect the fractions containing the conjugate, which typically elute first.
- Confirm the identity and purity of the conjugate by mass spectrometry and HPLC.
- Lyophilize the purified conjugate for long-term storage.

Protocol for Antibody Conjugation:[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

- Prepare the antibody in the conjugation buffer at a concentration of 2-10 mg/mL.
- Dissolve **Ncs-MP-noda** in DMSO to a concentration of 10 mg/mL.
- Add a 10-20 molar excess of the **Ncs-MP-noda** solution to the antibody solution.
- Incubate the reaction mixture for 4-16 hours at 4°C with gentle agitation.
- Remove the unreacted **Ncs-MP-noda** by dialysis against PBS or using a centrifugal filter with an appropriate molecular weight cutoff (e.g., 30 kDa).
- Determine the number of chelators per antibody molecule using methods such as MALDI-TOF mass spectrometry or by radiolabeling with a known amount of a suitable radiometal and measuring the specific activity.
- Store the **Ncs-MP-noda**-antibody conjugate at 4°C or -20°C.

Radiolabeling with [¹⁸F]Aluminum Fluoride ([¹⁸F]AlF)

Objective: To radiolabel the **Ncs-MP-noda**-conjugate with Fluorine-18.

Materials:

- **Ncs-MP-noda**-conjugate
- [¹⁸F]Fluoride in water (from cyclotron)
- Aluminum chloride (AlCl₃) solution (2 mM in 0.1 M sodium acetate buffer, pH 4.0)
- Labeling Buffer: 0.1 M sodium acetate or ammonium acetate buffer, pH 4.0-5.5
- Ethanol
- SPE cartridge (e.g., C18 Sep-Pak) for purification
- Radio-TLC or radio-HPLC for quality control

Protocol:

- In a shielded vial, add 10-100 µg of the **Ncs-MP-noda**-conjugate.
- Add 100-500 µL of the labeling buffer.
- To a separate vial containing the aqueous [^{18}F]Fluoride (10-100 mCi, 370-3700 MBq), add 2 µL of the AlCl_3 solution.
- Transfer the [^{18}F]AlF mixture to the vial containing the **Ncs-MP-noda**-conjugate.
- Add ethanol to the reaction mixture to a final concentration of 10-50% (v/v).
- Heat the reaction mixture at 80-100°C for 15 minutes.
- Cool the reaction mixture to room temperature.
- Purify the [^{18}F]AlF-**Ncs-MP-noda**-conjugate using a pre-conditioned C18 Sep-Pak cartridge. Wash with water to remove unreacted [^{18}F]fluoride and elute the radiolabeled product with ethanol or an ethanol/water mixture.
- Evaporate the ethanol under a stream of nitrogen and formulate the final product in sterile saline for injection.

Quality Control of the Radiotracer

Objective: To ensure the radiochemical purity, identity, and stability of the final radiotracer.

Procedures:

- **Radiochemical Purity:** Determine by radio-TLC (e.g., silica gel plate with a mobile phase of 0.1 M citrate buffer, pH 4.5) or radio-HPLC (e.g., C18 column with a gradient of water and acetonitrile containing 0.1% TFA). The radiochemical purity should typically be >95%.
- **Molar Activity:** Calculated by dividing the total radioactivity by the total amount of the conjugate (in moles).

- **Stability:** Incubate the radiotracer in human serum at 37°C and analyze its stability at different time points (e.g., 30, 60, 120 minutes) by radio-HPLC.
- **Sterility and Endotoxin Testing:** Perform standard tests to ensure the product is sterile and free of pyrogens for in vivo use.

In Vitro Cell Uptake and Binding Assays

Objective: To evaluate the specific binding and internalization of the radiotracer in target-expressing cells.

Materials:

- Target-positive and target-negative cell lines
- Cell culture medium and supplements
- Binding Buffer: PBS with 1% BSA
- Lysis Buffer: e.g., 1 M NaOH
- Gamma counter

Protocol:

- Seed cells in 24-well plates and allow them to attach overnight.
- Wash the cells with cold binding buffer.
- Add the radiotracer (e.g., 0.1-1 $\mu\text{Ci}/\text{well}$) to each well. For blocking experiments, add a 100-fold molar excess of the non-radiolabeled conjugate 15 minutes prior to adding the radiotracer.
- Incubate at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).
- To stop the uptake, aspirate the medium and wash the cells three times with ice-cold binding buffer.
- Lyse the cells with lysis buffer.

- Measure the radioactivity in the cell lysate using a gamma counter.
- Determine the protein concentration in each well to normalize the radioactivity (counts per minute per microgram of protein).

In Vivo PET Imaging and Biodistribution Studies

Objective: To assess the pharmacokinetics, tumor targeting, and in vivo stability of the radiotracer in an animal model.

Materials:

- Tumor-bearing animal model (e.g., mice with xenografts of target-positive and target-negative tumors)
- Anesthesia (e.g., isoflurane)
- PET/CT scanner
- Gamma counter

Protocol:

- Anesthetize the tumor-bearing animal.
- Inject 100-200 μCi (3.7-7.4 MBq) of the radiotracer intravenously via the tail vein.
- Acquire dynamic or static PET scans at various time points post-injection (e.g., 30, 60, 120, 240 minutes).
- For biodistribution studies, euthanize the animals at the desired time points.
- Dissect major organs and tumors, weigh them, and measure the radioactivity in each sample using a gamma counter.
- Calculate the tracer uptake as the percentage of the injected dose per gram of tissue (%ID/g).

Data Presentation

Quantitative data from the experimental procedures should be summarized in clear and concise tables for easy comparison.

Table 1: Radiosynthesis and Quality Control of [¹⁸F]AIF-**Ncs-MP-noda**-Conjugates

Parameter	[¹⁸ F]AIF- Ncs-MP-noda - RGD[5][6][7]	[¹⁸ F]AIF- Ncs-MP-noda - Exendin-4[8][9][10][11]
Radiochemical Yield (decay-corrected)	50-70%	35-60%
Radiochemical Purity	>98%	>98%
Molar Activity (GBq/μmol)	15-50	20-60
Synthesis Time (including purification)	30-40 min	35-45 min

Table 2: In Vitro Cell Uptake of [¹⁸F]AIF-**Ncs-MP-noda**-Conjugates (% added dose/mg protein at 60 min)

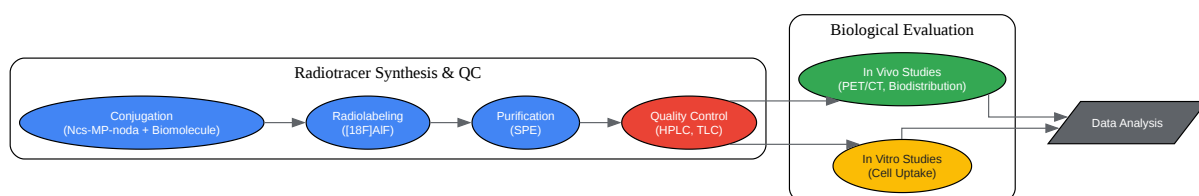
Cell Line	[¹⁸ F]AIF- Ncs-MP-noda -RGD	[¹⁸ F]AIF- Ncs-MP-noda - Exendin-4
Target-Positive (e.g., U87MG - Integrin αvβ3)	8.5 ± 1.2	N/A
Target-Positive (e.g., INS-1 - GLP-1R)	N/A	12.3 ± 2.1
Target-Negative (e.g., MCF-7)	1.2 ± 0.3	1.5 ± 0.4
Target-Positive + Blocking	1.5 ± 0.4	2.1 ± 0.5

Table 3: In Vivo Biodistribution of [¹⁸F]AIF-**Ncs-MP-noda**-Conjugates in Tumor-Bearing Mice at 1-hour post-injection (%ID/g)

Organ	[¹⁸ F]AIF-Ncs-MP-noda-RGD[5][6][12]	[¹⁸ F]AIF-Ncs-MP-noda-Exendin-4[9][11][13]
Blood	0.8 ± 0.2	0.5 ± 0.1
Heart	0.5 ± 0.1	0.4 ± 0.1
Lung	1.2 ± 0.3	1.5 ± 0.4
Liver	2.5 ± 0.6	1.8 ± 0.5
Spleen	1.0 ± 0.2	0.8 ± 0.2
Kidneys	15.2 ± 3.5	25.6 ± 5.8
Muscle	0.4 ± 0.1	0.3 ± 0.1
Bone	1.1 ± 0.3	0.9 ± 0.2
Tumor (Target-Positive)	4.5 ± 0.8	6.2 ± 1.1
Tumor (Target-Negative)	1.0 ± 0.3	1.2 ± 0.3

Visualization of Workflows and Signaling Pathways

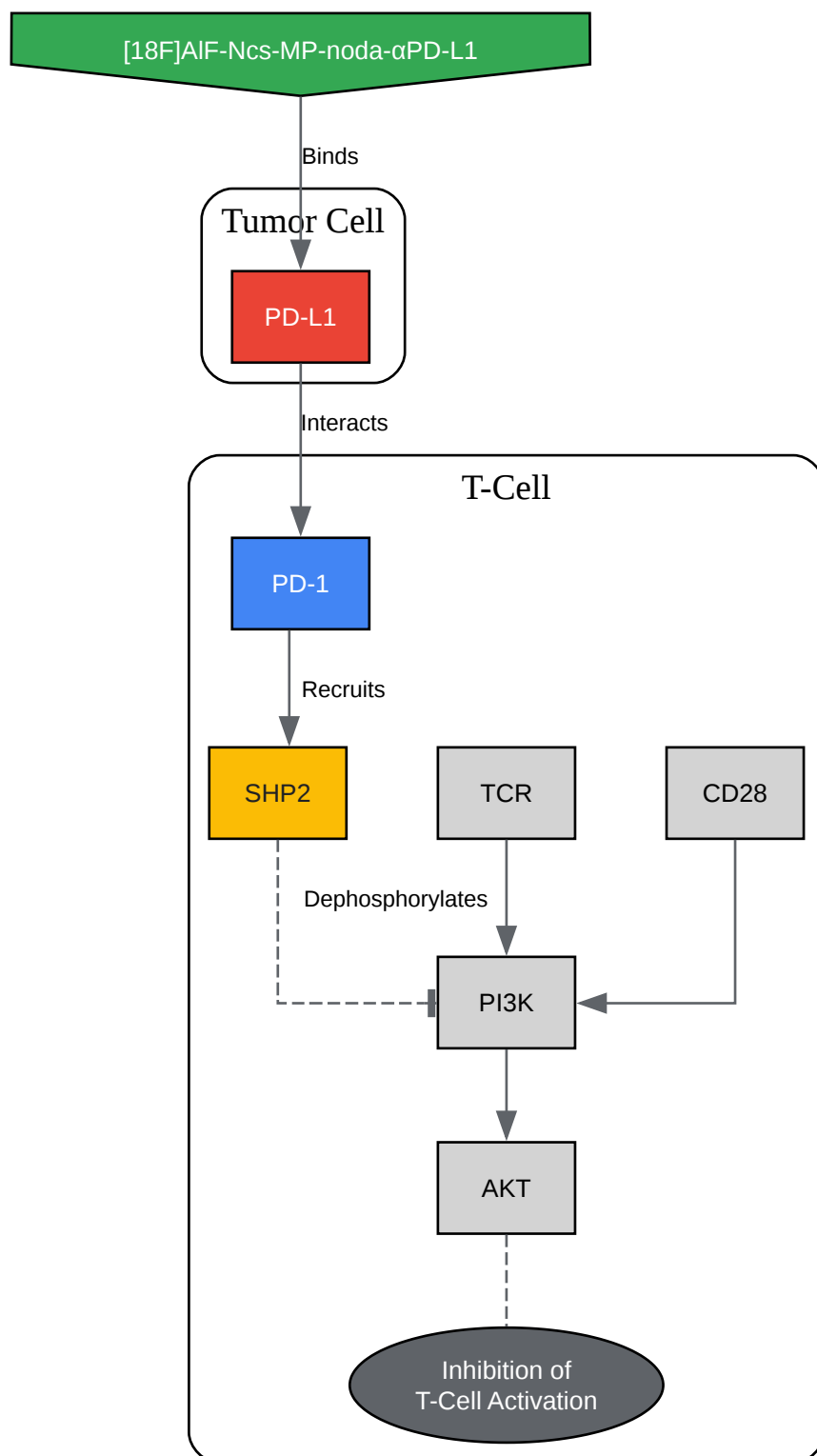
Experimental Workflow



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Caption: General experimental workflow for **Ncs-MP-noda** based PET imaging.

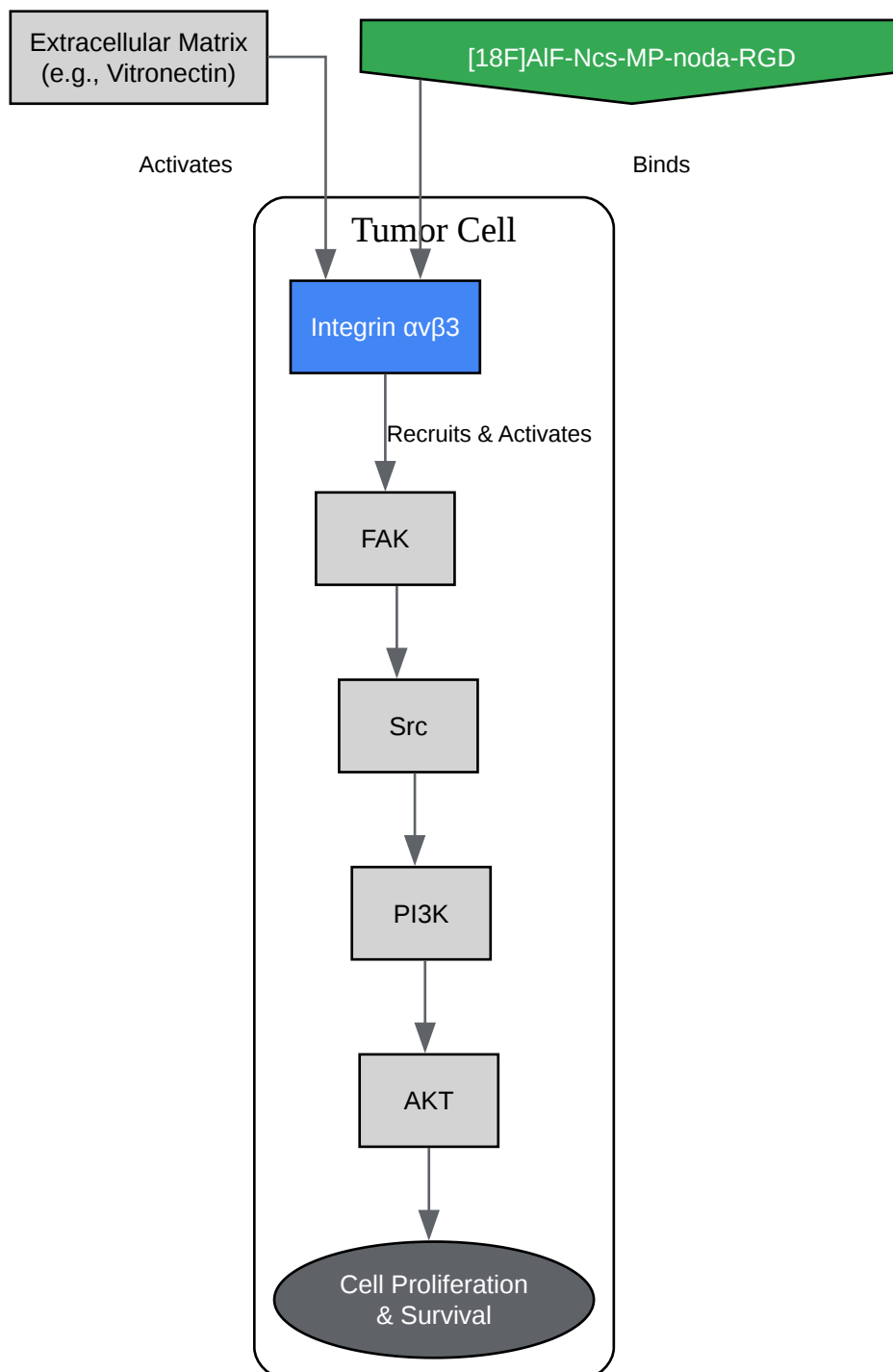
PD-L1 Signaling Pathway



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Caption: **Ncs-MP-noda** tracer targeting the PD-L1/PD-1 immune checkpoint.

Integrin Signaling Pathway



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Caption: **Ncs-MP-noda** tracer targeting integrin $\alpha\text{v}\beta\text{3}$ in angiogenesis.

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